8-Chloro-8-nonenenitrile
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Overview
Description
8-Chloro-8-nonenenitrile is an organic compound characterized by the presence of a chlorine atom and a nitrile group attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-8-nonenenitrile typically involves the chlorination of 8-nonenenitrile. One common method includes the reaction of 8-nonenenitrile with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-8-nonenenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: LiAlH₄ in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of 8-azido-8-nonenenitrile or 8-alkoxy-8-nonenenitrile.
Reduction: Formation of 8-chloro-8-nonenamine.
Oxidation: Formation of 8-chloro-8-nonenoic acid.
Scientific Research Applications
8-Chloro-8-nonenenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 8-Chloro-8-nonenenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
8-Chloro-8-nonenenitrile can be compared with other similar compounds such as:
8-Bromo-8-nonenenitrile: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
8-Fluoro-8-nonenenitrile: Contains a fluorine atom, leading to different electronic effects and potentially different applications.
8-Iodo-8-nonenenitrile: The presence of iodine can significantly alter the compound’s reactivity and its use in organic synthesis.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated nonenenitriles in chemical research and industry.
Properties
IUPAC Name |
8-chloronon-8-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGXUAAHWXYEFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313011 |
Source
|
Record name | 8-Chloro-8-nonenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-64-2 |
Source
|
Record name | 8-Chloro-8-nonenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-8-nonenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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